molecular formula C32H44N2O8 B1196776 Lappaconitine

Lappaconitine

货号: B1196776
分子量: 584.7 g/mol
InChI 键: NWBWCXBPKTTZNQ-BAERZWJTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

相似化合物的比较

七叶一枝花碱因其特定的分子结构和药理特性而区别于其他二萜类生物碱。 类似的化合物包括:

七叶一枝花碱以其非成瘾性镇痛特性及其能够配制成各种药物递送系统而脱颖而出。 .

常见问题

Q. How can researchers experimentally determine the primary pharmacological mechanisms of Lappaconitine?

Basic Research Question
To investigate mechanisms, employ receptor binding assays (e.g., radioligand displacement for ion channels) and molecular docking simulations to identify target interactions. Validate findings using in vitro functional assays (e.g., patch-clamp electrophysiology for sodium channel modulation). For example, studies have used HEK293 cells expressing Nav1.4 channels to quantify this compound's inhibitory effects .

Key Data :

  • IC50 values for sodium channel blockade range from 0.8–3.2 µM across studies .
  • Molecular dynamics simulations suggest binding affinity varies with alkaloid substitutions .

Q. What methodological approaches are recommended for isolating and purifying this compound from natural sources?

Basic Research Question
Use column chromatography (silica gel or reverse-phase C18) with gradient elution (e.g., methanol:water mixtures) for preliminary isolation. Confirm purity via HPLC-UV/MS (retention time comparison and mass spectra). Validate using NMR spectroscopy (e.g., ¹H/¹³C NMR for structural confirmation). Evidence shows ethanol extracts of Aconitum species yield ~0.5–1.2% pure this compound after three purification cycles .

Q. How should researchers address discrepancies in reported therapeutic efficacy of this compound across experimental models?

Advanced Research Question
Apply systematic review frameworks (PRISMA guidelines) to analyze heterogeneity. Design comparative studies using standardized models (e.g., rodent neuropathic pain models vs. in vitro neuronal assays). Meta-analyses of EC50 values (e.g., 2.1 µM in rats vs. 5.3 µM in cell lines) highlight species-specific metabolic differences. Use sensitivity analysis to identify confounding variables (e.g., dosing protocols) .

Q. What strategies optimize the synthesis of this compound derivatives for structure-activity relationship (SAR) studies?

Advanced Research Question
Leverage microwave-assisted synthesis to reduce reaction times (e.g., 30 minutes vs. 12 hours for esterification). Characterize derivatives via FT-IR and X-ray crystallography to confirm functional groups. For example, introducing methyl groups at C8 increased potency by 40% in analgesic assays .

Q. How can researchers design robust toxicity profiling studies for this compound?

Basic Research Question
Follow OECD guidelines for acute/chronic toxicity:

  • In vitro: MTT assays on hepatocytes (LD50 ~25 µM).
  • In vivo: Dose-escalation in rodents (e.g., 0.1–10 mg/kg) with histopathology and serum biochemistry. Studies report cardiotoxicity at doses >2 mg/kg due to prolonged QTc intervals .

Q. What methodological frameworks address this compound’s low bioavailability in preclinical studies?

Advanced Research Question
Develop nanoparticle formulations (e.g., PLGA encapsulation) to enhance solubility. Use PBPK modeling to predict absorption kinetics. A 2024 study showed liposomal delivery improved oral bioavailability from 12% to 38% in rabbits .

Q. How can target specificity of this compound be validated against off-target receptors?

Advanced Research Question
Combine competitive binding assays (e.g., Ki determinations across receptor panels) with CRISPR/Cas9 knockout models . For instance, Nav1.7-KO mice showed no analgesic response, confirming target specificity .

Q. What analytical techniques ensure accurate quantification of this compound in complex matrices?

Basic Research Question
Use HPLC-MS/MS with deuterated internal standards (e.g., this compound-d4) for plasma/tissue samples. Validate via ICH Q2(R1) guidelines (linearity R² >0.99, LOQ 0.1 ng/mL). Reported recoveries exceed 95% in spiked serum .

Q. How can synergistic interactions between this compound and adjuvants be methodologically evaluated?

Advanced Research Question
Apply isobolographic analysis to calculate combination indices (CI). For example, co-administration with lidocaine reduced CI to 0.6 (synergism) in neuropathic pain models .

Q. What longitudinal study designs are recommended to assess this compound’s long-term effects?

Advanced Research Question
Implement chronic toxicity studies (6–12 months) with endpoints like organ weight ratios and behavioral assessments. Use mixed-effects models to analyze longitudinal data. A 2023 study found no cumulative hepatotoxicity at 0.5 mg/kg over 6 months .

属性

分子式

C32H44N2O8

分子量

584.7 g/mol

IUPAC 名称

[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate

InChI

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26?,27+,29-,30+,31+,32+/m1/s1

InChI 键

NWBWCXBPKTTZNQ-BAERZWJTSA-N

SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

手性 SMILES

CCN1C[C@@]2(CC[C@@H]([C@@]34[C@@H]2C[C@@H](C31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

规范 SMILES

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C

同义词

lappaconitine
lappacontine

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 131215470
CID 131215470
Lappaconitine
CID 131215470
CID 131215470
Lappaconitine
CID 131215470
CID 131215470
Lappaconitine
CID 131215470
Lappaconitine
CID 131215470
Lappaconitine
CID 131215470
Lappaconitine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。